Pcsk9-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H19N5OS |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

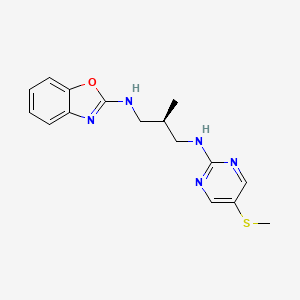

(2S)-N-(1,3-benzoxazol-2-yl)-2-methyl-N'-(5-methylsulfanylpyrimidin-2-yl)propane-1,3-diamine |

InChI |

InChI=1S/C16H19N5OS/c1-11(7-17-15-18-9-12(23-2)10-19-15)8-20-16-21-13-5-3-4-6-14(13)22-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,21)(H,17,18,19)/t11-/m0/s1 |

InChI Key |

DKVXVTNDNPPAKL-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](CNC1=NC=C(C=N1)SC)CNC2=NC3=CC=CC=C3O2 |

Canonical SMILES |

CC(CNC1=NC=C(C=N1)SC)CNC2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Pcsk9-IN-17: A Novel Small Molecule PCSK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition has emerged as a powerful therapeutic strategy for managing hypercholesterolemia. While monoclonal antibodies have demonstrated significant efficacy, the development of orally bioavailable small molecule inhibitors remains a critical goal. This technical guide provides a comprehensive overview of Pcsk9-IN-17, a novel small molecule inhibitor of PCSK9. This document details its chemical structure, physicochemical properties, and the biological pathways it modulates. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a heteroaryl compound identified as a potent inhibitor of the PCSK9 protein.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (R)-N-((5-(methylthio)-4-(((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)methyl)amino)pyrimidin-2-yl)methyl)alaninamide | |

| Molecular Formula | C16H19N5OS | [1] |

| Molecular Weight | 329.42 g/mol | [1] |

| CAS Number | 2455424-72-1 | |

| SMILES | CSC1=CN=C(N=C1)NC--INVALID-LINK--CNC2=NC3=CC=CC=C3O2 | |

| Patent Identifier | WO2020150474A1 (Compound 105) | [1] |

Chemical Structure:

Mechanism of Action: PCSK9 Inhibition

This compound functions by inhibiting the activity of PCSK9. PCSK9 is a protein that plays a crucial role in regulating the levels of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. By binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDL receptor, PCSK9 targets the receptor for lysosomal degradation. This reduction in the number of LDL receptors on the cell surface leads to decreased clearance of LDL cholesterol from the bloodstream, resulting in elevated plasma LDL-C levels.

This compound, as a small molecule inhibitor, is designed to interfere with the function of PCSK9. While the precise binding site and mode of inhibition for this compound are not yet publicly detailed, the general mechanism for small molecule PCSK9 inhibitors involves either disrupting the interaction between PCSK9 and the LDL receptor or inhibiting the synthesis and secretion of PCSK9. By inhibiting PCSK9, this compound effectively increases the number of LDL receptors on the surface of liver cells, thereby enhancing the clearance of LDL-C from the circulation and lowering plasma cholesterol levels.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research on this compound. The following sections outline generalized methodologies for key assays in the study of small molecule PCSK9 inhibitors.

Synthesis of this compound

The synthesis of heteroaryl compounds like this compound typically involves a multi-step process. While the specific synthetic route for this compound from the patent WO2020150474A1 is not publicly detailed, a general workflow for the synthesis of similar small molecules is presented below.

General Procedure:

-

Synthesis of Key Intermediates: The synthesis would likely commence with the preparation of key substituted pyrimidine and benzoxazole intermediates from commercially available starting materials. This may involve standard organic reactions such as nucleophilic aromatic substitution, condensation, and cyclization reactions.

-

Coupling and Final Assembly: The key intermediates would then be coupled together to form the final this compound molecule. This is often achieved through reactions that form carbon-nitrogen bonds.

-

Purification: The crude product would be purified using techniques such as column chromatography on silica gel to isolate the pure compound.

-

Structural Characterization: The identity and purity of the final compound would be confirmed by analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro PCSK9-LDLR Binding Assay

This assay is crucial to determine the ability of this compound to disrupt the interaction between PCSK9 and the LDL receptor.

Materials:

-

Recombinant human PCSK9 protein

-

Recombinant human LDL receptor (EGF-A domain)

-

Assay plates (e.g., 96-well high-binding plates)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Detection antibody (e.g., anti-PCSK9 antibody conjugated to a reporter enzyme like HRP)

-

Substrate for the reporter enzyme (e.g., TMB for HRP)

-

Wash and assay buffers

Protocol:

-

Coating: Coat the wells of a 96-well plate with the recombinant human LDL receptor (EGF-A domain) and incubate to allow for binding.

-

Washing: Wash the plate to remove any unbound receptor.

-

Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

-

Incubation with Inhibitor: Add varying concentrations of this compound to the wells, followed by the addition of a fixed concentration of recombinant human PCSK9. Incubate to allow for binding between PCSK9 and the LDLR.

-

Washing: Wash the plate to remove unbound PCSK9 and the inhibitor.

-

Detection: Add the detection antibody and incubate.

-

Washing: Wash the plate to remove the unbound detection antibody.

-

Signal Development: Add the substrate and allow the color to develop.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Cellular LDL-C Uptake Assay

This assay assesses the functional consequence of PCSK9 inhibition by measuring the uptake of LDL-C in a relevant cell line, such as HepG2 cells.

Materials:

-

HepG2 cells

-

Cell culture medium and supplements

-

Fluorescently labeled LDL-C (e.g., DiI-LDL)

-

Recombinant human PCSK9 protein

-

This compound

-

Control compounds (positive and negative)

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Seeding: Seed HepG2 cells in a suitable culture plate and allow them to adhere and grow.

-

Treatment: Treat the cells with varying concentrations of this compound in the presence of recombinant human PCSK9 for a specified period.

-

LDL-C Incubation: Add fluorescently labeled LDL-C to the cells and incubate to allow for uptake.

-

Washing: Wash the cells to remove any unbound labeled LDL-C.

-

Quantification: Measure the fluorescence intensity within the cells using a fluorescence microscope or a fluorescence plate reader.

-

Data Analysis: Determine the effect of this compound on LDL-C uptake and calculate the EC50 value.

Preclinical Data Summary (Hypothetical)

As specific preclinical data for this compound is not yet publicly available, the following table presents a hypothetical summary of expected data based on the characteristics of a potent small molecule PCSK9 inhibitor.

| Parameter | Assay | Hypothetical Value |

| IC50 | PCSK9-LDLR Binding Assay | 100 nM |

| EC50 | Cellular LDL-C Uptake Assay | 250 nM |

| In Vivo Efficacy | Mouse Model of Hypercholesterolemia | 30% reduction in LDL-C at 10 mg/kg |

| Pharmacokinetics | Mouse | Oral bioavailability: 20%, Half-life: 4 hours |

Future Directions

This compound represents a promising starting point for the development of orally active small molecule PCSK9 inhibitors. Further research will be necessary to fully characterize its pharmacological profile, including:

-

Detailed structural studies to elucidate its binding mode to PCSK9.

-

Comprehensive in vivo studies in various animal models to assess its efficacy, pharmacokinetics, and safety profile.

-

Lead optimization to improve potency, selectivity, and pharmacokinetic properties.

The development of potent and safe oral PCSK9 inhibitors like this compound has the potential to revolutionize the management of hypercholesterolemia, offering a more convenient and accessible treatment option for a broad patient population.

References

Unveiling Pcsk9-IN-17: A Technical Primer on its Role in Cholesterol Metabolism Research

For Immediate Release

[City, State] – November 8, 2025 – In the ongoing quest to combat hypercholesterolemia, a significant risk factor for cardiovascular disease, the scientific community continues to explore novel therapeutic avenues. Among the most promising targets is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a protein that plays a pivotal role in regulating low-density lipoprotein (LDL) cholesterol levels. This technical guide delves into the core of PCSK9 inhibition by a specific small molecule, Pcsk9-IN-17, providing researchers, scientists, and drug development professionals with an in-depth understanding of its mechanism and the experimental frameworks used to evaluate its efficacy.

The Central Role of PCSK9 in Cholesterol Homeostasis

PCSK9 is a serine protease that is highly expressed in the liver, intestine, and kidneys. Its primary function is to bind to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding event initiates the internalization of the PCSK9-LDLR complex into endosomes. Within the acidic environment of the endosome, PCSK9 prevents the LDLR from recycling back to the cell surface, instead targeting it for degradation in the lysosomes.[1][2][3] This reduction in the number of available LDLRs on the hepatocyte surface leads to decreased clearance of LDL cholesterol from the bloodstream, resulting in elevated plasma LDL-C levels.[1][2][3]

The significance of PCSK9 in cholesterol metabolism was first highlighted by human genetic studies. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia and an increased risk of premature atherosclerotic cardiovascular disease.[1] Conversely, loss-of-function mutations are linked to lower LDL-C levels and a reduced risk of cardiovascular events.[1] These findings have firmly established PCSK9 as a compelling therapeutic target for lowering LDL cholesterol.

This compound: A Small Molecule Inhibitor

This compound is a small molecule inhibitor of PCSK9, identified for its potential role in cholesterol metabolism research.[4] Unlike monoclonal antibodies that bind to circulating PCSK9, small molecule inhibitors like this compound offer the potential for oral bioavailability and different pharmacokinetic profiles.

Chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C16H19N5OS | [4] |

| Molecular Weight | 329.42 | [4] |

| CAS Number | 2455424-72-1 | [5] |

| Source | WO2020150474A1 (Compound 105) | [4] |

Mechanism of Action: Disrupting the PCSK9-LDLR Interaction

The primary mechanism of action for small molecule PCSK9 inhibitors like this compound is the disruption of the protein-protein interaction between PCSK9 and the LDLR.[6][7] By binding to PCSK9, these inhibitors prevent it from associating with the LDLR on the hepatocyte surface. This allows the LDLR to escape PCSK9-mediated degradation and to be recycled back to the cell surface after delivering its LDL cargo. The increased number of cell-surface LDLRs enhances the clearance of LDL-C from the circulation, thereby lowering plasma cholesterol levels.

Experimental Evaluation of this compound

The efficacy of a PCSK9 inhibitor like this compound is typically assessed through a series of in vitro and cell-based assays. These experiments are designed to quantify the inhibitor's ability to disrupt the PCSK9-LDLR interaction and to measure the downstream effects on LDL uptake by liver cells.

In Vitro PCSK9-LDLR Binding Assay

This assay directly measures the ability of an inhibitor to block the interaction between purified recombinant PCSK9 and the LDLR. Several formats of this assay exist, including ELISA-based and homogeneous proximity-based assays (e.g., AlphaLISA).[8][9][10][11]

General Protocol (ELISA-based):

-

Coating: A 96-well microplate is coated with the recombinant ectodomain of the human LDLR.

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Incubation: A fixed concentration of biotinylated recombinant human PCSK9 is pre-incubated with varying concentrations of the test compound (this compound).

-

Binding: The PCSK9-inhibitor mixture is added to the LDLR-coated wells and incubated to allow binding.

-

Detection: The plate is washed, and horseradish peroxidase (HRP)-conjugated streptavidin is added to detect the bound biotinylated PCSK9.

-

Signal Generation: A substrate for HRP is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.

-

Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cell-Based LDL Uptake Assay

This functional assay measures the ability of a PCSK9 inhibitor to restore the uptake of LDL-C in liver cells (e.g., HepG2 cells) that have been treated with exogenous PCSK9.[12][13]

General Protocol:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in 96-well plates.

-

Treatment: The cells are treated with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of the test compound (this compound).

-

LDL Incubation: After an incubation period to allow for PCSK9-mediated LDLR degradation, the cells are incubated with fluorescently labeled LDL (e.g., Bodipy-FL-LDL).

-

Washing: The cells are washed to remove any unbound fluorescent LDL.

-

Quantification: The amount of internalized fluorescent LDL is quantified using a fluorescence plate reader or by fluorescence microscopy.

-

Data Analysis: An increase in fluorescence signal indicates that the inhibitor has rescued LDLR function and promoted LDL uptake. The half-maximal effective concentration (EC50) can be determined.

Future Directions and Conclusion

The development of orally bioavailable small molecule PCSK9 inhibitors like this compound represents a significant advancement in the field of lipid-lowering therapies. While monoclonal antibodies have proven to be highly effective, small molecules offer the potential for improved patient convenience and reduced treatment costs. Further research into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound and similar compounds is crucial. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this promising class of cholesterol-lowering agents. The ultimate goal is to provide a wider range of effective and accessible treatment options for patients with hypercholesterolemia, thereby reducing the global burden of cardiovascular disease.

References

- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. heartcare.sydney [heartcare.sydney]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. PCSK9-LDLR in vitro Binding Assay Kit - Creative BioMart [creativebiomart.net]

- 12. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

The Binding Affinity of Small Molecule Inhibitors to Human PCSK9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia and the reduction of cardiovascular disease risk. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the LDLR for lysosomal degradation, thereby reducing its recycling and diminishing the clearance of LDL-cholesterol (LDL-C) from the circulation. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy to increase LDLR availability and subsequently lower plasma LDL-C levels. While monoclonal antibodies have proven to be highly effective, the development of orally bioavailable small molecule inhibitors represents a significant area of research. This technical guide provides an in-depth overview of the binding affinity of small molecule inhibitors to human PCSK9, with a focus on the methodologies used for their characterization.

While specific quantitative binding data for the inhibitor Pcsk9-IN-17 (also identified as compound 105 in patent WO2020150474A1) is not publicly available, this guide will provide representative data for other small molecule inhibitors and detail the experimental protocols commonly employed to determine such binding affinities.

Data Presentation: Binding Affinity of Small Molecule PCSK9 Inhibitors

The binding affinity of an inhibitor to its target is a critical parameter in drug development, often expressed as the half-maximal inhibitory concentration (IC50), equilibrium dissociation constant (Kd), or inhibition constant (Ki). The following table summarizes representative IC50 values for various small molecule inhibitors of the human PCSK9-LDLR interaction, as reported in scientific literature. This data provides a comparative landscape for the potency of such compounds.

| Compound/Inhibitor | Assay Type | IC50 (µM) | Reference |

| Compound M27 | PCSK9/LDLR PPI | 0.76 | [1] |

| Compound M12 | PCSK9/LDLR PPI | 0.91 | [1] |

| Compound M14 | PCSK9/LDLR PPI | 2.81 | [1] |

| Compound M18 | PCSK9/LDLR PPI | 4.26 | [1] |

| Compound M1 | PCSK9/LDLR PPI | 6.25 | [1] |

| Compound D29 | PCSK9/LDLR PPI | 6.70 | [1] |

| Compound D28 | PCSK9/LDLR PPI | 8.30 | [1] |

| SBC-115337 | PCSK9/LDLR PPI | 9.24 | [1] |

| Nilotinib | PCSK9-LDLR Binding | 9.8 | [2] |

| Compound 3f | PCSK9-LDLR Binding | 0.537 | [2] |

Experimental Protocols

The determination of binding affinity for PCSK9 inhibitors is commonly achieved through various in vitro biochemical assays. These assays are designed to quantify the disruption of the PCSK9-LDLR protein-protein interaction (PPI) by a test compound. Below is a detailed methodology for a widely used technique: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PCSK9-LDLR Binding Inhibition

Principle:

This homogeneous (no-wash) assay measures the proximity of a donor and an acceptor fluorophore.[3][4] In this context, recombinant human PCSK9 and the ectodomain of human LDLR are labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., a fluorescent dye), respectively. When PCSK9 and LDLR interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Materials:

-

Recombinant human PCSK9, biotinylated

-

Recombinant human LDLR ectodomain, Europium-labeled (Eu-LDLR)

-

Dye-labeled acceptor (e.g., streptavidin-conjugated fluorophore)

-

TR-FRET assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Low-volume, 384-well white microplates

-

A microplate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation:

-

Prepare a 1x TR-FRET assay buffer by diluting a concentrated stock with distilled water.

-

Thaw the Eu-LDLR, biotinylated PCSK9, and dye-labeled acceptor on ice.

-

Prepare a working solution of each reagent in the 1x assay buffer at the desired final concentration.

-

Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in 1x assay buffer to achieve the final desired concentrations with a constant DMSO percentage.

-

-

Assay Protocol:

-

Add a defined volume (e.g., 5 µL) of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

-

Add a mixture of Eu-LDLR and biotinylated PCSK9 to each well.

-

Add the dye-labeled acceptor to each well.

-

The final reaction volume is typically 20 µL.

-

Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light, to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a TR-FRET-compatible microplate reader.

-

Two sequential measurements are typically performed: the donor emission (e.g., at 620 nm) and the acceptor emission (e.g., at 665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission for each well.

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of the PCSK9-LDLR interaction.

-

Mandatory Visualizations

PCSK9 Signaling Pathway

Caption: PCSK9 signaling pathway and the mechanism of inhibition.

Experimental Workflow for TR-FRET Assay

Caption: Workflow for a TR-FRET based PCSK9-LDLR binding assay.

References

- 1. researchgate.net [researchgate.net]

- 2. A small molecule inhibitor of PCSK9 that antagonizes LDL receptor binding via interaction with a cryptic PCSK9 binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

In Vitro Characterization of a Novel PCSK9 Inhibitor: Pcsk9-IN-17

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3][4] This reduction in LDLR levels leads to decreased clearance of LDL cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease.[4][5] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.[3][6][7] This document provides a detailed in vitro characterization of Pcsk9-IN-17, a novel small molecule inhibitor of the PCSK9-LDLR interaction. The following sections describe the signaling pathway, experimental protocols, and in vitro efficacy of this compound.

The PCSK9-LDLR Signaling Pathway

PCSK9 is primarily synthesized and secreted by the liver.[4][6] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte cell surface.[1][8] Following this interaction, the PCSK9-LDLR complex is internalized via endocytosis.[2][6] In the acidic environment of the endosome, PCSK9 remains bound to the LDLR, preventing the receptor from recycling back to the cell surface and instead targeting it for degradation in the lysosome.[1][6][9] By inhibiting the binding of PCSK9 to the LDLR, this compound is designed to increase the number of available LDLRs on the cell surface, thereby enhancing the clearance of circulating LDL-C.

In Vitro Efficacy of this compound

The in vitro activity of this compound was assessed through a series of biochemical and cell-based assays designed to measure its binding affinity to PCSK9, its ability to block the PCSK9-LDLR interaction, and its functional effect on LDLR levels and LDL-C uptake in a relevant cell line.

Biochemical Assays

Table 1: Biochemical Activity of this compound

| Assay | Parameter | This compound |

| Surface Plasmon Resonance (SPR) | KD (nM) | 15.2 |

| kon (1/Ms) | 1.2 x 105 | |

| koff (1/s) | 1.8 x 10-3 | |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay | IC50 (nM) | 25.8 |

Cell-Based Assays

Table 2: Cellular Activity of this compound in HepG2 Cells

| Assay | Parameter | This compound |

| LDLR Flow Cytometry Assay | EC50 (nM) | 45.1 |

| Fluorescent LDL-C Uptake Assay | EC50 (nM) | 52.3 |

Experimental Protocols

Surface Plasmon Resonance (SPR) Binding Assay

This assay quantifies the binding affinity of this compound to recombinant human PCSK9.

Methodology:

-

Recombinant human PCSK9 is immobilized on a CM5 sensor chip.

-

A serial dilution of this compound in a suitable buffer is flowed over the chip surface.

-

The association (kon) and dissociation (koff) rates are measured.

-

The equilibrium dissociation constant (KD) is calculated from the ratio of koff/kon.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the ability of this compound to inhibit the binding of PCSK9 to the LDLR.

Methodology:

-

Recombinant human PCSK9 tagged with a donor fluorophore (e.g., terbium) and the LDLR-EGF-A domain tagged with an acceptor fluorophore (e.g., d2) are used.

-

In the absence of an inhibitor, binding of PCSK9 to the LDLR brings the fluorophores into proximity, resulting in a FRET signal.

-

This compound is added in a dose-response manner to compete with the LDLR for binding to PCSK9.

-

The IC50 value, representing the concentration of inhibitor required to reduce the FRET signal by 50%, is determined.

LDLR Flow Cytometry Assay

This cell-based assay measures the effect of this compound on the levels of cell surface LDLR in the presence of exogenous PCSK9.

Methodology:

-

HepG2 cells, a human hepatoma cell line that endogenously expresses LDLR, are seeded in microplates.

-

The cells are treated with a fixed concentration of recombinant human PCSK9 in the presence of increasing concentrations of this compound.

-

After incubation, the cells are stained with a fluorescently labeled anti-LDLR antibody.

-

The mean fluorescence intensity, which is proportional to the amount of cell surface LDLR, is quantified by flow cytometry.

-

The EC50 value, the concentration of this compound that results in a 50% increase in LDLR levels, is calculated.

Fluorescent LDL-C Uptake Assay

This assay assesses the functional consequence of increased LDLR levels by measuring the uptake of fluorescently labeled LDL-C.

Methodology:

-

HepG2 cells are treated with PCSK9 and a dose-range of this compound as described in the flow cytometry assay.

-

Fluorescently labeled LDL-C (e.g., DiI-LDL) is added to the cells.

-

Following incubation, the cells are washed to remove unbound DiI-LDL.

-

The intracellular fluorescence is measured using a plate reader or by flow cytometry.

-

The EC50 value, the concentration of this compound that restores 50% of the LDL-C uptake inhibited by PCSK9, is determined.

Conclusion

The in vitro data for this compound demonstrate that it is a potent inhibitor of the PCSK9-LDLR interaction. It binds to PCSK9 with high affinity and effectively blocks its binding to the LDLR in a biochemical assay. Furthermore, in a cellular context, this compound leads to a dose-dependent increase in cell surface LDLR levels and a corresponding increase in the uptake of LDL-C. These findings support the continued development of this compound as a potential therapeutic agent for the treatment of hypercholesterolemia.

References

- 1. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into PCSK9-LDLR Regulation and Trafficking via the Differential Functions of MHC-I Proteins HFE and HLA-C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nps.org.au [nps.org.au]

- 4. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Isolation and characterization of the circulating truncated form of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

A Technical Review of Small Molecule PCSK9 Inhibitors: A Guide for Drug Development Professionals

Introduction: Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal, clinically validated therapeutic target for managing hypercholesterolemia. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from circulation. While monoclonal antibodies (mAbs) that block the PCSK9-LDLR interaction have proven highly effective, their high cost and need for subcutaneous injection limit their widespread use. This has spurred intensive research into the development of orally bioavailable small molecule inhibitors as a more accessible alternative. This technical guide provides a comprehensive review of the current landscape of small molecule PCSK9 inhibitors, focusing on their mechanisms of action, quantitative efficacy data, and the key experimental protocols used for their discovery and characterization.

The PCSK9-LDLR Signaling Pathway and Mechanism of Inhibition

PCSK9's primary function is to act as a natural down-regulator of the LDLR. The process begins with the secretion of PCSK9, primarily from the liver. In circulation, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface. When the LDLR-LDL complex is internalized via endocytosis, the presence of bound PCSK9 prevents the acidic environment of the endosome from inducing a conformational change in the LDLR that would normally allow it to release its cargo and recycle back to the cell surface. Instead, the entire PCSK9-LDLR-LDL complex is trafficked to the lysosome for degradation.

Small molecule inhibitors primarily aim to disrupt the protein-protein interaction (PPI) between PCSK9 and the LDLR. By binding to PCSK9, these inhibitors prevent it from associating with the LDLR. This allows the LDLR to successfully recycle back to the cell surface after delivering LDL to the endosome, increasing the total population of LDLRs and enhancing the clearance of LDL-C from the bloodstream.

Quantitative Data on Key Small Molecule PCSK9 Inhibitors

The development of oral small molecule PCSK9 inhibitors has been challenging, but several candidates have now demonstrated significant efficacy in preclinical and clinical studies. The data for prominent compounds are summarized below.

Table 1: In Vitro and Preclinical Potency of Small Molecule PCSK9 Inhibitors

| Compound | Type | Target Affinity / Potency | Oral Bioavailability (Species) | Reference |

| MK-0616 | Macrocyclic Peptide | Ki = 5 pM (for PCSK9 binding) | N/A (Preclinical) | [1] |

| AZD0780 | Heterocyclic Small Molecule | KD = 2.3 nM (for hPCSK9) | 63.5% (Mouse) | [2] |

| NYX-PCSK9i | Small Molecule | IC50 = 323 nM (PCSK9-LDLR disruption) | Orally Bioavailable (Mouse) | [3] |

| Compound M12 | 2-phenylquinoline derivative | IC50 = 0.91 µM (PCSK9-LDLR disruption) | N/A | [4] |

| Compound M27 | 2-phenylquinoline derivative | IC50 = 0.76 µM (PCSK9-LDLR disruption) | N/A | [4] |

Table 2: In Vivo Efficacy of Small Molecule PCSK9 Inhibitors (Clinical and Preclinical)

| Compound | Study Phase / Model | Dose | LDL-C / Total Cholesterol Reduction | Reference |

| MK-0616 | Phase 2b (Humans) | 6 mg daily | 41.2% LDL-C reduction (placebo-adjusted) at 8 weeks | [5] |

| Phase 2b (Humans) | 30 mg daily | 60.9% LDL-C reduction (placebo-adjusted) at 8 weeks | [5] | |

| Phase 1 (Humans, on statins) | 20 mg daily | ~61% LDL-C reduction at 14 days | [1] | |

| AZD0780 | Phase 2b (Humans, on statins) | 1 mg daily | 35.3% LDL-C reduction (placebo-corrected) at 12 weeks | [6] |

| Phase 2b (Humans, on statins) | 30 mg daily | 50.7% LDL-C reduction (placebo-corrected) at 12 weeks | [6][7] | |

| NYX-PCSK9i | Preclinical (Mouse model) | N/A (Dose-dependent) | Up to 57% reduction in total plasma cholesterol | [3] |

Experimental Protocols for Inhibitor Evaluation

A hierarchical screening approach is typically employed to identify and characterize novel small molecule PCSK9 inhibitors. This involves primary biochemical assays to identify binders, followed by cell-based functional assays to confirm mechanism of action, and finally in vivo studies to assess efficacy and pharmacokinetics.

PCSK9-LDLR Interaction Assay (Competition ELISA)

This biochemical assay is a high-throughput method to screen for compounds that directly disrupt the PCSK9-LDLR protein-protein interaction.

-

Principle: An ELISA plate is coated with recombinant LDLR protein (often just the EGF-A domain). Recombinant, tagged PCSK9 (e.g., His-tagged) is pre-incubated with a test compound before being added to the coated plate. The amount of PCSK9 that binds to the immobilized LDLR is detected using an enzyme-conjugated antibody against the tag (e.g., anti-His-HRP). An effective inhibitor will reduce the amount of bound PCSK9, leading to a lower signal.

-

Detailed Protocol:

-

Coating: Coat a 96- or 384-well high-binding ELISA plate with 2 ng/µL of recombinant LDLR in PBS overnight at 4°C[8].

-

Washing & Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the wells with a blocking buffer (e.g., PBS with 3% BSA) for 1-2 hours at room temperature to prevent non-specific binding[8].

-

Inhibitor Incubation: In a separate plate, pre-incubate a constant concentration of His-tagged PCSK9 (e.g., 1 µg/mL) with serial dilutions of the test compound for 1 hour at room temperature with gentle shaking[9]. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

-

Binding Reaction: After washing the blocked plate, transfer the PCSK9/inhibitor mixtures to the LDLR-coated plate. Incubate for 2 hours at room temperature to allow binding[8].

-

Detection: Wash the plate three times. Add an HRP-conjugated anti-His antibody diluted in blocking buffer and incubate for 1 hour at room temperature[8].

-

Signal Development: Wash the plate thoroughly. Add a chemiluminescent HRP substrate (e.g., ECL) and immediately read the luminescence on a microplate reader[8].

-

Analysis: Calculate the percent inhibition relative to the vehicle control. Plot the data and determine the IC50 value for active compounds.

-

Cellular LDL Uptake Assay

This cell-based assay provides functional confirmation that an inhibitor can increase the LDL uptake capacity of liver cells, which is the desired therapeutic outcome.

-

Principle: Human hepatoma cells (e.g., HepG2), which endogenously express the LDLR, are treated with the test compound. Fluorescently labeled LDL particles (e.g., DiI-LDL) are then added to the medium. If the inhibitor is effective, it will increase the number of active LDLRs on the cell surface, leading to greater uptake of the fluorescent LDL. The amount of uptake is quantified by measuring the total intracellular fluorescence.

-

Detailed Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well, black-walled, clear-bottom plate at a density of 3 x 104 cells/well and allow them to adhere and grow for 48 hours[10].

-

Serum Starvation (Optional but Recommended): To upregulate LDLR expression, the culture medium can be switched to a medium containing lipoprotein-deficient serum (LPDS) for 12-24 hours prior to the experiment[11][12].

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) for a defined period, typically 4 to 24 hours[10]. In some protocols, recombinant PCSK9 is co-incubated to challenge the system[12].

-

LDL Incubation: Add fluorescently labeled LDL (e.g., 10-20 µg/mL DiI-LDL) to each well and incubate for 2-4 hours at 37°C in the dark[10][11].

-

Washing and Fixation: Aspirate the medium and wash the cells 2-3 times with PBS to remove non-internalized LDL. Fix the cells with 4% paraformaldehyde for 10-15 minutes[11].

-

Quantification:

-

Plate Reader: After washing, add isopropanol to each well to lyse the cells and solubilize the fluorescent dye. Transfer the lysate to a new plate and measure fluorescence (e.g., ~530 nm excitation / ~580 nm emission for DiI)[11]. Normalize the fluorescence signal to the total protein content in each well.

-

Microscopy/Imaging: Alternatively, stain the nuclei (e.g., with Hoechst) and acquire images using a high-content imager. Quantify the total intracellular fluorescence intensity per cell[12][13].

-

-

LDLR Protein Expression Assay (Western Blot)

This assay directly measures whether an inhibitor can prevent PCSK9-mediated degradation of the LDLR protein.

-

Principle: HepG2 cells are treated with a test compound in the presence of exogenously added recombinant PCSK9. After treatment, cells are lysed, and the total protein is separated by SDS-PAGE. The amount of LDLR protein is detected using a specific primary antibody against the LDLR, followed by a secondary antibody for visualization. An effective inhibitor will show a higher level of LDLR protein compared to cells treated with PCSK9 alone.

-

Detailed Protocol:

-

Cell Culture and Treatment: Plate HepG2 cells and grow to ~80% confluency. Treat cells with the test inhibitor for 30 minutes before adding a defined concentration of recombinant PCSK9 (e.g., 10 µg/mL) for an additional 4-6 hours[14][15].

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a standard lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the human LDLR overnight at 4°C[14].

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensity using software like ImageJ. Normalize the LDLR signal to a loading control protein (e.g., β-actin or GAPDH)[9].

-

Conclusion and Future Outlook

The pursuit of orally bioavailable small molecule PCSK9 inhibitors represents a significant frontier in cardiovascular medicine. Recent clinical trial successes with compounds like MK-0616 and AZD0780 have validated this therapeutic strategy, demonstrating LDL-C lowering efficacy that approaches that of injectable antibodies[5][6]. The ability to offer a convenient, daily oral pill could dramatically improve patient adherence and access, potentially changing the standard of care for millions of patients with hypercholesterolemia who are unable to reach their LDL-C goals with statins alone[16][17]. The experimental methodologies outlined in this guide form the bedrock of discovery and development in this field, enabling the identification and validation of next-generation inhibitors. As Phase III trials for the leading oral candidates progress, the scientific and medical communities await results that could herald a new era in lipid-lowering therapy.

References

- 1. ahajournals.org [ahajournals.org]

- 2. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]

- 3. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. merck.com [merck.com]

- 6. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AZD0780, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.bio-techne.com [resources.bio-techne.com]

- 11. DiI‐LDL uptake assay [bio-protocol.org]

- 12. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Large-Scale Functional Characterization of Low-Density Lipoprotein Receptor Gene Variants Improves Risk Assessment in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. MK-0616: an oral PCSK9 inhibitor for hypercholesterolemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oral PCSK9 Inhibitors: Will They Work? - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking a New Therapeutic Avenue: A Technical Guide to the Potential of Pcsk9-IN-17

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of Pcsk9-IN-17, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). As the scientific community continues to explore alternatives to monoclonal antibody-based therapies, small molecule inhibitors like this compound represent a promising frontier in the management of hypercholesterolemia and the reduction of atherosclerotic cardiovascular disease risk. This document outlines the core mechanism of action, representative preclinical data, detailed experimental protocols, and potential therapeutic applications of this compound class.

Introduction to this compound

This compound is a small molecule inhibitor of PCSK9, identified for its potential role in cholesterol metabolism research[1][2][3]. With a molecular formula of C16H19N5OS and a molecular weight of 329.42, this compound is referenced in patent literature as a potential therapeutic agent[1][4]. Unlike large-molecule biologics, a small molecule inhibitor offers the potential for oral bioavailability, simplifying administration and potentially increasing patient adherence.

Mechanism of Action: Disrupting the PCSK9-LDLR Interaction

PCSK9 plays a critical role in regulating plasma low-density lipoprotein cholesterol (LDL-C) levels. It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes[5][6]. This binding event targets the LDLR for lysosomal degradation, preventing it from recycling back to the cell surface to clear more LDL-C from the bloodstream[7][8]. The result is an increase in circulating LDL-C levels[5].

This compound, as a small molecule inhibitor, is hypothesized to function by binding to PCSK9 and inducing a conformational change that prevents its interaction with the LDLR. This inhibition of the protein-protein interaction spares the LDLR from degradation, allowing it to be recycled back to the hepatocyte surface. The increased number of available LDLRs enhances the clearance of LDL-C from circulation, thereby lowering plasma LDL-C levels.

Quantitative Data Summary

While specific preclinical data for this compound is not yet publicly available, the following table summarizes representative data for a hypothetical oral small molecule PCSK9 inhibitor with a similar profile. These values are based on typical findings for compounds in this class and serve as a benchmark for expected performance.

| Parameter | Value | Assay Type |

| In Vitro Potency | ||

| PCSK9-LDLR Binding IC₅₀ | 50 nM | Homogeneous Time-Resolved |

| Fluorescence (HTRF) Assay | ||

| Cellular LDLR Upregulation EC₅₀ | 200 nM | HepG2 Cell-Based Assay |

| In Vivo Efficacy | ||

| LDL-C Reduction (Mouse Model) | 45% reduction at 10 mg/kg (oral) | C57BL/6 mice on a Western |

| diet | ||

| Pharmacokinetics | ||

| Oral Bioavailability (Rat) | 35% | Cassette Dosing Study |

| Half-life (t½) (Rat) | 6 hours | Pharmacokinetic Analysis |

| Safety Profile | ||

| Cytotoxicity CC₅₀ (HepG2) | > 50 µM | Cell Viability Assay |

| hERG Inhibition IC₅₀ | > 30 µM | Patch Clamp Assay |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel PCSK9 inhibitors. Below are protocols for key experiments in the preclinical assessment pipeline.

PCSK9-LDLR Interaction Assay (HTRF)

This assay quantitatively measures the ability of a compound to inhibit the binding of PCSK9 to the LDLR.

Materials:

-

Recombinant human PCSK9 protein

-

Recombinant human LDLR-EGF-A domain

-

HTRF donor and acceptor antibodies (anti-tag specific)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume plates

-

This compound or test compound

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add 2 µL of the compound dilution to the wells of a 384-well plate.

-

Add 1 µL of recombinant human PCSK9 protein.

-

Add 1 µL of recombinant human LDLR-EGF-A domain.

-

Incubate for 60 minutes at room temperature.

-

Add 2 µL of the HTRF donor and acceptor antibody mix.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

-

Calculate the HTRF ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular LDLR Upregulation Assay

This assay assesses the ability of the inhibitor to increase LDLR levels on the surface of hepatocytes.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or test compound

-

Anti-LDLR primary antibody

-

Fluorescently labeled secondary antibody

-

Flow cytometer

Procedure:

-

Seed HepG2 cells in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24 hours.

-

Wash the cells with cold PBS and detach them using a non-enzymatic cell dissociation solution.

-

Incubate the cells with an anti-LDLR primary antibody for 1 hour on ice.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

-

Wash the cells and resuspend them in PBS.

-

Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of surface LDLR.

-

Determine the EC₅₀ value from the dose-response curve.

Potential Therapeutic Applications

The primary therapeutic application for a potent and orally bioavailable PCSK9 inhibitor like this compound is the treatment of hypercholesterolemia. Specifically, it could be indicated for:

-

Statin-Intolerant Patients: Providing an alternative LDL-C lowering therapy for patients who cannot tolerate statins.

-

Adjunct to Statin Therapy: For high-risk patients who are unable to reach their LDL-C goals on maximally tolerated statin therapy.

-

Familial Hypercholesterolemia (FH): As a treatment for patients with this genetic disorder that causes very high LDL-C levels[7].

By effectively lowering LDL-C, this compound has the potential to significantly reduce the risk of major adverse cardiovascular events, including myocardial infarction and stroke.

Conclusion

This compound represents a promising development in the ongoing search for effective, convenient, and safe therapies to manage hypercholesterolemia. As a small molecule inhibitor of PCSK9, it offers the potential advantages of oral administration and a different modality of action compared to existing biologic therapies. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic profile and potential to become a cornerstone in the management of cardiovascular disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound-MedChemExpress [app17.com]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. PCSK9 (Proprotein convertase subtilisin/kexin type 9, PCSK9) | BioVendor R&D [biovendor.com]

Methodological & Application

Application Notes and Protocols for Pcsk9-IN-17: An Investigational PCSK9 Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4][5] This reduction in LDLR recycling leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease.[1] Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy to lower LDL-C levels.[3][6]

Pcsk9-IN-17 is a novel, potent, and selective small molecule inhibitor of the PCSK9-LDLR interaction. These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound, including its ability to disrupt the PCSK9-LDLR binding, increase cellular LDL uptake, and upregulate LDLR protein levels in a human hepatocyte cell line.

Mechanism of Action

This compound is designed to directly bind to PCSK9, preventing its interaction with the LDLR. This allows for the normal recycling of the LDLR to the cell surface, leading to increased clearance of LDL-C from the extracellular environment. In addition to its role in cholesterol metabolism, PCSK9 has been implicated in inflammatory signaling pathways, and the effects of this compound on these pathways may also be of interest.[7][8][9][10]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological profile of this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Description | IC50 (nM) |

| PCSK9-LDLR Binding Assay | Inhibition of recombinant human PCSK9 binding to the LDLR EGF-A domain. | 15.2 |

| LDL Uptake Assay (HepG2 cells) | Increase in fluorescently labeled LDL uptake in human hepatoma cells. | 45.8 |

| LDLR Protein Upregulation (HepG2 cells) | Increase in LDLR protein levels determined by Western blot. | 52.3 |

Table 2: Selectivity Profile of this compound

| Target | Description | IC50 (µM) |

| PCSK9 | Target of interest | 0.0152 |

| Furin | Related proprotein convertase | > 100 |

| PC7 | Related proprotein convertase | > 100 |

Signaling Pathway

The following diagram illustrates the canonical PCSK9 signaling pathway and the mechanism of action of this compound.

Caption: PCSK9 pathway and inhibitor mechanism.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro characterization of this compound.

Caption: In vitro workflow for this compound.

Detailed Experimental Protocols

PCSK9-LDLR Binding Assay (ELISA-based)

This assay quantitatively measures the ability of this compound to inhibit the binding of recombinant human PCSK9 to the human LDLR EGF-A domain.

Materials:

-

Recombinant Human PCSK9 (His-tagged)

-

Recombinant Human LDLR EGF-A domain (Fc-tagged)

-

96-well high-binding microplate

-

Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20

-

Wash Buffer: PBS, 0.05% Tween-20

-

TMB Substrate

-

Stop Solution (e.g., 1 M H₂SO₄)

-

This compound

Protocol:

-

Coat a 96-well microplate with 100 µL/well of LDLR EGF-A domain (1 µg/mL in PBS) and incubate overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Block the plate with 200 µL/well of Assay Buffer for 1 hour at room temperature.

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a separate plate, pre-incubate the diluted this compound with recombinant PCSK9 (final concentration 0.5 µg/mL) for 30 minutes at room temperature.

-

Wash the coated plate three times with Wash Buffer.

-

Transfer 100 µL of the this compound/PCSK9 mixture to the corresponding wells of the LDLR-coated plate. Include controls for no inhibition (PCSK9 only) and background (Assay Buffer only).

-

Incubate for 2 hours at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL/well of an anti-His-tag HRP-conjugated antibody (diluted in Assay Buffer) and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL/well of TMB Substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 100 µL/well of Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular LDL Uptake Assay

This assay measures the effect of this compound on the uptake of fluorescently labeled LDL-C in HepG2 cells.[6]

Materials:

-

HepG2 cells

-

Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-Free Medium: EMEM with 0.1% BSA

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Recombinant Human PCSK9

-

This compound

-

Hoechst 33342 (for nuclear staining)

-

96-well black, clear-bottom cell culture plate

Protocol:

-

Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Wash the cells with PBS and replace the medium with Serum-Free Medium. Incubate for 24 hours to upregulate LDLR expression.

-

Prepare serial dilutions of this compound in Serum-Free Medium.

-

Add the diluted this compound to the cells, followed by the addition of recombinant human PCSK9 (final concentration 10 µg/mL).

-

Incubate for 1 hour at 37°C.

-

Add DiI-LDL to each well to a final concentration of 10 µg/mL.

-

Incubate for 4 hours at 37°C in the dark.

-

Wash the cells three times with cold PBS.

-

Add Hoechst 33342 solution for 15 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Image the plate using a high-content imaging system, quantifying the DiI-LDL fluorescence intensity per cell.

-

Calculate the percent increase in LDL uptake relative to the PCSK9-treated control and determine the EC50 value.

LDLR Protein Quantification by Western Blot

This protocol details the measurement of total LDLR protein levels in HepG2 cells following treatment with this compound.

Materials:

-

HepG2 cells

-

6-well cell culture plates

-

Recombinant Human PCSK9

-

This compound

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-LDLR and anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of recombinant PCSK9 (e.g., 10 µg/mL) for 24 hours. Include a vehicle control and a PCSK9-only control.

-

Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities using densitometry software. Normalize the LDLR signal to the loading control and calculate the fold-change relative to the PCSK9-treated control. Determine the EC50 for LDLR upregulation.

References

- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. nps.org.au [nps.org.au]

- 4. heartcare.sydney [heartcare.sydney]

- 5. researchgate.net [researchgate.net]

- 6. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCSK9: A Multi-Faceted Protein That Is Involved in Cardiovascular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proprotein Convertase Subtilisin/Kexin 9 (PCSK9) Promotes Macrophage Activation via LDL Receptor-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Pcsk9-IN-17 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Pcsk9-IN-17, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), in various cell-based assays. The following protocols are designed to assess the efficacy of this compound in modulating the PCSK9-LDLR pathway, a critical regulator of plasma cholesterol homeostasis.

Introduction to PCSK9 and the Role of this compound

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a crucial role in regulating the levels of Low-Density Lipoprotein (LDL) cholesterol in the bloodstream.[1][2] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4][5] This process reduces the number of LDLRs available to clear LDL cholesterol from the circulation, leading to elevated plasma LDL levels.[6][7] this compound is a small molecule inhibitor designed to disrupt the interaction between PCSK9 and LDLR, thereby preventing LDLR degradation and promoting the clearance of LDL cholesterol.

Mechanism of Action of PCSK9

PCSK9 is primarily synthesized and secreted by the liver.[5][8] Once in the circulation, it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[9][10] The PCSK9-LDLR complex is then internalized into the cell via endocytosis.[3] Instead of the LDLR recycling back to the cell surface to clear more LDL, the presence of bound PCSK9 redirects the entire complex to the lysosome for degradation.[3][6][8] By inhibiting this interaction, this compound is expected to increase the recycling of LDLR to the cell surface, leading to enhanced LDL uptake by the cells.

References

- 1. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 3. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nps.org.au [nps.org.au]

- 5. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. heartcare.sydney [heartcare.sydney]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. pnas.org [pnas.org]

- 10. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Small Molecule PCSK9 Inhibitor in Animal Models

Introduction:

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation and thereby reducing the clearance of LDL cholesterol (LDL-C) from the circulation.[1][2][3] Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C and reducing cardiovascular risk. While monoclonal antibodies have been the primary modality for PCSK9 inhibition, there is significant interest in the development of orally bioavailable small molecule inhibitors.

This document provides detailed application notes and protocols for the use of a representative small molecule PCSK9 inhibitor in animal models. While specific in vivo data for Pcsk9-IN-17 is limited in publicly available literature, this guide is based on published data for a similar orally active small molecule inhibitor, providing researchers with a robust framework for preclinical studies. The protocols and data presented are intended to serve as a starting point for study design and can be adapted based on specific research objectives and the characteristics of the molecule under investigation.

Data Presentation

The following tables summarize quantitative data from a representative in vivo study of an oral small molecule PCSK9 inhibitor in a mouse model of hyperlipidemia.

Table 1: Dosage and Administration of an Oral Small Molecule PCSK9 Inhibitor in APOE*3-Leiden.CETP Mice

| Compound | Animal Model | Dosage | Administration Route | Duration |

| NYX-PCSK9i | APOE3-Leiden.CETP mice | 30 mg/kg | Oral | 28 days |

| NYX-PCSK9i | APOE3-Leiden.CETP mice | 50 mg/kg | Oral | 28 days |

Data extracted from a study on a representative oral small molecule PCSK9 inhibitor, NYX-PCSK9i.[4][5]

Table 2: In Vivo Efficacy of an Oral Small Molecule PCSK9 Inhibitor in APOE*3-Leiden.CETP Mice

| Compound & Dosage | Key Pharmacodynamic Endpoints | Results |

| NYX-PCSK9i (30 mg/kg) | Plasma Total Cholesterol | Significant decrease from day 14 onwards |

| Hepatic LDLR Protein Levels | 46% increase on day 28 | |

| NYX-PCSK9i (50 mg/kg) | Plasma Total Cholesterol | Dose-dependent decrease of up to 57% |

| Hepatic LDLR Protein Levels | 51% increase on day 28 | |

| Plasma PCSK9 Protein Levels | Dose-dependent elevation |

Data extracted from a study on a representative oral small molecule PCSK9 inhibitor, NYX-PCSK9i.[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of a small molecule PCSK9 inhibitor to animal models.

Protocol 1: Preparation and Oral Administration of a Small Molecule PCSK9 Inhibitor in Mice

Objective: To prepare and administer a small molecule PCSK9 inhibitor to mice via a voluntary oral route to minimize stress and ensure accurate dosing.

Materials:

-

Small molecule PCSK9 inhibitor (e.g., this compound)

-

Vehicle (e.g., as determined by solubility studies: water, 0.5% methylcellulose, etc.)

-

Artificially sweetened, flavored gelatin dessert mix

-

Sucralose solution (2% w/v in water)

-

Flavoring essence (e.g., strawberry, raspberry)

-

24-well flat-bottom tissue culture plate

-

Micro spatula

-

Analytical balance

-

Heating stir plate

-

Small glass vials

Procedure:

-

Jelly Preparation (Vehicle Control):

-

Prepare a 2% sucralose solution by dissolving 2 g of sucralose in 100 mL of water.

-

In a small glass vial, combine the vehicle solution with the gelatin mix and sucralose solution according to the manufacturer's instructions, adjusting the liquid volume to achieve a firm consistency upon setting. Add a few drops of flavoring essence.

-

Heat the mixture gently on a heating stir plate until the gelatin is fully dissolved.

-

Pipette a consistent volume of the vehicle jelly solution into each well of a 24-well plate and allow it to set at 4°C.

-

-

Jelly Preparation (Drug Formulation):

-

Determine the required dose of the PCSK9 inhibitor (e.g., 30 mg/kg).

-

Calculate the total amount of drug needed for a batch of jellies based on the average weight of the mice and the number of doses per jelly. For example, to prepare a jelly for 8 mice weighing an average of 25g, you would need: 30 mg/kg * 0.025 kg/mouse * 8 mice = 6 mg of the inhibitor.

-

Accurately weigh the calculated amount of the PCSK9 inhibitor and dissolve or suspend it in the appropriate vehicle.

-

Add the drug solution/suspension to the gelatin mixture before it sets, ensuring thorough mixing to achieve a homogenous distribution.

-

Pipette the drug-containing jelly solution into the wells of a 24-well plate and allow it to set at 4°C.

-

-

Jelly-Dosing Training:

-

Oral Administration:

-

On the day of dosing, provide each mouse with a pre-weighed piece of the drug-containing jelly.

-

Observe the mice to ensure they consume the entire dose.

-

For chronic studies, repeat the administration at the desired frequency (e.g., once daily).

-

Protocol 2: Evaluation of Pharmacodynamic Effects of an Oral PCSK9 Inhibitor in Mice

Objective: To assess the in vivo efficacy of an oral small molecule PCSK9 inhibitor by measuring its effects on plasma lipids and hepatic LDLR protein levels.

Materials:

-

Treated and control mice from Protocol 1

-

Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

-

Centrifuge

-

Plasma storage tubes (-80°C)

-

ELISA kits for total cholesterol and PCSK9

-

Liver tissue harvesting tools

-

Reagents for Western blotting (lysis buffer, antibodies for LDLR and a loading control like GAPDH)

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Blood Collection and Plasma Preparation:

-

At designated time points (e.g., baseline, and at the end of the study), collect blood samples from the mice via a suitable method (e.g., retro-orbital sinus, tail vein).

-

Collect the blood into EDTA-coated tubes to prevent coagulation.

-

Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Carefully collect the plasma supernatant and store it at -80°C until analysis.

-

-

Plasma Lipid and PCSK9 Analysis:

-

Thaw the plasma samples on ice.

-

Measure the total cholesterol concentration using a commercially available colorimetric ELISA kit, following the manufacturer's instructions.

-

Measure the plasma PCSK9 concentration using a species-specific ELISA kit, following the manufacturer's instructions.

-

-

Liver Tissue Collection and Processing:

-

At the end of the study, euthanize the mice according to approved institutional guidelines.

-

Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove any remaining blood.

-

Excise a portion of the liver, snap-freeze it in liquid nitrogen, and store it at -80°C for protein analysis.

-

-

Western Blotting for Hepatic LDLR:

-

Homogenize the frozen liver tissue in lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate it with a primary antibody specific for LDLR.

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH) to normalize the LDLR signal.

-

Quantify the band intensities to determine the relative levels of LDLR protein.

-

Mandatory Visualizations

PCSK9 Signaling Pathway

References

- 1. nps.org.au [nps.org.au]

- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Pcsk9-IN-17 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the experimental use of Pcsk9-IN-17, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Due to the limited availability of specific experimental data for this compound in the public domain, the following protocols are based on general methodologies for similar small molecule inhibitors and should be optimized by the end-user.

Introduction to this compound

This compound is a research compound identified as an inhibitor of PCSK9.[1][2] PCSK9 is a key regulator of cholesterol homeostasis, and its inhibition is a validated therapeutic strategy for lowering low-density lipoprotein (LDL) cholesterol.[3][4] this compound was developed by Dogma Therapeutics, a company later acquired by AstraZeneca for its oral PCSK9 inhibitor program.[5][6][7][8] The compound is designated as "compound 105" in patent WO2020150474A1.[1][2]

Chemical Properties:

| Property | Value |

| CAS Number | 2455424-72-1 |

| Molecular Formula | C16H19N5OS |

| Molecular Weight | 329.42 g/mol |

Solubility and Preparation of Stock Solutions

Specific solubility data for this compound is not publicly available. The following are general guidelines for preparing stock solutions of small molecule inhibitors. It is highly recommended to perform small-scale solubility tests before preparing a large stock solution.

General Solvents:

| Solvent | General Recommendations |

| DMSO | Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[9] |

| Ethanol | Some compounds may also be soluble in ethanol. |

| Aqueous Buffers | Direct dissolution in aqueous buffers is often challenging for hydrophobic small molecules and may lead to precipitation.[10] It is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous experimental medium. |

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

-

Weighing the Compound: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

-

Calculating the Volume of DMSO: Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000 For 1 mg of this compound (MW = 329.42 g/mol ): Volume (µL) = (1 / 329.42) * 100,000 ≈ 303.5 µL

-

Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication may aid in dissolution.[11]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, DMSO stock solutions are typically stable for several months.

In Vitro Experimental Protocols

The following are generalized protocols for evaluating the in vitro activity of small molecule PCSK9 inhibitors.

PCSK9-LDLR Interaction Assay (Biochemical Assay)

This assay measures the ability of this compound to directly inhibit the binding of PCSK9 to the LDL receptor (LDLR).

Experimental Workflow:

Caption: Workflow for a PCSK9-LDLR interaction assay.

Protocol:

-

Plate Coating: Coat a 96-well high-binding microplate with recombinant human LDLR-EGF-A domain (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) and block with a suitable blocking buffer (e.g., 1-3% BSA in PBS) for 1-2 hours at room temperature.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO at the same final concentration).

-

Binding Reaction: In a separate plate, pre-incubate recombinant human PCSK9 with the serially diluted this compound or vehicle control for 30-60 minutes at room temperature.

-

Incubation: Transfer the PCSK9-inhibitor mixtures to the LDLR-coated and blocked plate. Incubate for 1-2 hours at room temperature to allow binding.

-

Detection: Wash the plate to remove unbound PCSK9. Add a primary antibody that detects PCSK9, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Measurement: Add an HRP substrate (e.g., TMB) and stop the reaction. Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LDL Uptake Assay

This assay assesses the functional effect of this compound on the ability of liver cells to take up LDL from the surrounding medium.

Experimental Workflow:

Caption: Workflow for a cellular LDL uptake assay.

Protocol:

-

Cell Culture: Seed human hepatoma cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-